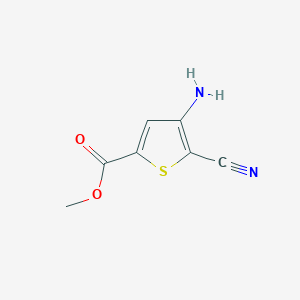

Methyl 4-aMino-5-cyanothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-5-cyanothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-11-7(10)5-2-4(9)6(3-8)12-5/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBPCVALLYUGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30739114 | |

| Record name | Methyl 4-amino-5-cyanothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648412-51-5 | |

| Record name | Methyl 4-amino-5-cyanothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 4-amino-5-cyanothiophene-2-carboxylate: A Mechanistic and Practical Guide

Introduction

Methyl 4-amino-5-cyanothiophene-2-carboxylate is a highly substituted thiophene derivative. Thiophene rings and their derivatives are significant structural motifs in numerous biologically active compounds, finding applications in pharmaceuticals, agrochemicals, and dyes.[1][2] Specifically, aminothiophene scaffolds are crucial intermediates in the synthesis of various therapeutic agents, including those with anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide provides an in-depth exploration of the synthesis of this compound, with a primary focus on the renowned Gewald reaction, offering both mechanistic insights and a practical, field-tested experimental protocol.

The Gewald Reaction: A Cornerstone of Thiophene Synthesis

The most established and convergent method for preparing polysubstituted 2-aminothiophenes is the Gewald reaction.[5] This multicomponent reaction involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base.[6] The versatility and mild reaction conditions of the Gewald synthesis have made it a prominent method in heterocyclic chemistry.[7]

Unraveling the Mechanism

The mechanism of the Gewald reaction has been a subject of study for decades. While the exact pathway of sulfur addition was once debated, it is now widely accepted to proceed through a series of well-defined steps.[2][6] Computational studies, including Density Functional Theory (DFT) calculations, have further illuminated the intricacies of this process.[8][9]

The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene compound (in this case, methyl cyanoacetate).[6][10] This step is typically catalyzed by a base, such as an amine, which deprotonates the α-carbon of the cyanoester, forming a carbanion.[3] This carbanion then attacks the carbonyl carbon, leading to an intermediate that subsequently dehydrates to form a stable α,β-unsaturated nitrile.[3][6]

The subsequent steps involve the addition of elemental sulfur. The α,β-unsaturated nitrile is deprotonated at the α-position to the nitrile group, and this nucleophile attacks the elemental sulfur ring (S8), leading to the formation of polysulfide intermediates.[8][9] These intermediates can interconvert and decompose through various pathways.[8] The process culminates in the cyclization of a monosulfide intermediate, where the sulfur attacks the cyano group, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[3][6] The aromatization of the thiophene ring is the thermodynamic driving force for the reaction.[8][9]

Caption: Experimental workflow for thiophene synthesis.

Trustworthiness and Validation

The robustness of this protocol is ensured by several key factors:

-

Temperature Control: Maintaining the temperature below 40°C during the addition of the base is crucial to prevent unwanted side reactions and ensure the stability of the reactants. [11]* Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion.

-

Purification: The precipitation with water followed by filtration and washing is an effective method for isolating the product and removing most of the impurities. [11]For higher purity, recrystallization from a suitable solvent like n-butanol can be employed. [12]* Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [13]HPLC or Gas Chromatography (GC) can be used to determine the final purity quantitatively. [13]

Modifications and Alternative Approaches

While the traditional Gewald reaction is highly effective, several modifications have been developed to improve yields, reduce reaction times, and employ greener reaction conditions.

-

Microwave Irradiation: The use of microwave irradiation has been shown to be beneficial, often leading to higher yields and significantly shorter reaction times. [6]* Catalyst Variations: While amines like morpholine or piperidine are common bases, other catalytic systems have been explored. [14]For instance, L-proline has been used as a green and cost-effective catalyst for the Gewald reaction. [15]More recently, piperidinium borate has been demonstrated as a truly catalytic and recyclable option. [3]* Green Solvents: Efforts have been made to replace traditional organic solvents with more environmentally friendly alternatives, such as water. [10]

Conclusion

The synthesis of this compound via the Gewald reaction is a well-established and efficient process. A thorough understanding of the reaction mechanism, coupled with a carefully executed and validated experimental protocol, is key to achieving high yields and purity. The adaptability of the Gewald reaction to various modifications further enhances its utility, making it an indispensable tool for chemists in both academic and industrial research. The continued development of greener and more catalytic versions of this reaction will undoubtedly expand its applications in the synthesis of medicinally important heterocyclic compounds.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 3. d-nb.info [d-nb.info]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates - Google Patents [patents.google.com]

- 12. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 13. Methyl 4-aminothiophene-2-carboxylate [synhet.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

"Methyl 4-amino-5-cyanothiophene-2-carboxylate" chemical properties

Technical Whitepaper: Methyl 4-amino-5-cyanothiophene-2-carboxylate

Executive Summary

This compound (CAS: 648412-51-5) represents a high-value "ortho-amino-nitrile" scaffold in heterocyclic chemistry.[1] Unlike its more common isomer, the 2-amino-3-cyano derivative (a standard Gewald product), this 4-amino-5-cyano congener offers a unique geometry for fusing pyrimidine rings to the thiophene core.[1] This results in thieno[3,2-d]pyrimidines , a privileged pharmacophore isosteric with purines and quinazolines, widely utilized in kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial research. This guide details the structural properties, validated synthetic pathways, and critical cyclization protocols required to leverage this scaffold in drug development.

Structural & Physicochemical Profile

The molecule features a thiophene ring densely functionalized at the 2, 4, and 5 positions. The push-pull electronic character—defined by the electron-donating amino group at C4 and the electron-withdrawing cyano (C5) and ester (C2) groups—creates a distinct reactivity profile.[1]

| Property | Value / Descriptor |

| IUPAC Name | This compound |

| CAS Number | 648412-51-5 |

| Molecular Formula | C₇H₆N₂O₂S |

| Molecular Weight | 182.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Predicted LogP | ~1.2 (Lipophilic, drug-like) |

| H-Bond Donors/Acceptors | 1 Donor (NH₂), 4 Acceptors (N, O, S) |

| Electronic Character | C4-Amino: Nucleophilic; C5-Cyano: Electrophilic (for cyclization) |

Synthetic Architecture

While 2-aminothiophenes are synthesized via the Gewald reaction, the 4-aminothiophene core requires a divergent approach.[1] The most robust route involves the stepwise functionalization of methyl 4-aminothiophene-2-carboxylate, leveraging the directing effects of the amino group to install the C5-cyano motif.[1]

The Linear Functionalization Pathway (Recommended)

This pathway ensures regiochemical control, avoiding the isomer mixtures common in direct cyclization attempts.

-

Precursor Selection: Start with Methyl 4-bromothiophene-2-carboxylate (commercially abundant).[1]

-

Amination (C4): Buchwald-Hartwig coupling or Copper-catalyzed amination introduces the amino group.[1]

-

Halogenation (C5): The newly installed amino group strongly activates the C5 position (ortho to amino, alpha to sulfur). Treatment with NBS (N-bromosuccinimide) selectively yields the 5-bromo intermediate (CAS 89499-51-4).[1]

-

Cyanation (C5): A Rosenmund-von Braun reaction or Pd-catalyzed cyanation (Zn(CN)₂) converts the C5-bromide to the C5-nitrile.[1]

Figure 1: Stepwise synthesis via the 5-bromo intermediate ensures correct regiochemistry.[1]

Reactivity & Derivatization: The Thienopyrimidine Gateway

The primary utility of this compound lies in its ability to form thieno[3,2-d]pyrimidines .[1] The adjacent amino (C4) and cyano (C5) groups function as a "linchpin" for heterocyclization.

Mechanism of Cyclization

Reacting the scaffold with formamide or formamidine acetate bridges the amino and cyano groups.

-

Step 1: The amino group attacks the formamide carbon (formylation).

-

Step 2: The amide nitrogen attacks the cyano carbon (intramolecular nucleophilic attack).

-

Step 3: Rearrangement/Dehydration yields the pyrimidine ring.

Note on Isomerism:

-

Starting Material: 4-amino-5-cyano

Product: Thieno[3,2-d]pyrimidine .[1] -

(Contrast with 2-amino-3-cyano

Thieno[2,3-d]pyrimidine).[1]

Figure 2: Divergent cyclization pathways to amino- or oxo-thienopyrimidines.

Experimental Protocols

Protocol A: Synthesis of this compound (From 5-Bromo precursor)

This protocol assumes the availability of Methyl 4-amino-5-bromothiophene-2-carboxylate (CAS 89499-51-4).[1][2]

-

Reagents:

-

Procedure:

-

Charge a dry Schlenk flask with the bromo-thiophene, Zn(CN)₂, and Pd catalyst under Argon.

-

Add degassed DMF via syringe.

-

Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC/LC-MS (Appearance of nitrile peak, disappearance of bromide).

-

Workup: Cool to RT. Quench by pouring into dilute FeSO₄ or NaOCl solution (to neutralize excess cyanide). Extract with Ethyl Acetate (3x).

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The product typically elutes as a pale yellow solid.

-

Protocol B: Cyclization to Thieno[3,2-d]pyrimidine Core

-

Reagents:

-

Procedure:

-

Suspend the thiophene in formamide (10 volumes).

-

Heat to 160–180°C (Reflux) for 6–12 hours.

-

The reaction mixture will darken.

-

Workup: Cool to RT. Pour onto crushed ice. The precipitate (Thienopyrimidine) is collected by filtration, washed with water and cold ethanol.

-

Result: This yields the 4-amino-thieno[3,2-d]pyrimidine derivative (due to the amidine formation from nitrile).[1]

-

Safety & Handling (MSDS Summary)

-

Cyanide Hazard: The synthesis involves Zn(CN)₂ and the product contains a nitrile group. Work in a well-ventilated fume hood. Keep a cyanide antidote kit available.

-

Thiophene Toxicity: Thiophene derivatives can be skin sensitizers. Wear nitrile gloves and eye protection.

-

Storage: Store the 4-amino-5-cyano compound at 2–8°C under inert gas (Argon/Nitrogen). The amino group is prone to oxidation (darkening) upon air exposure.

References

-

PubChem Compound Summary. (n.d.). Methyl 4-amino-5-chlorothiophene-2-carboxylate (Analogous reactivity data).[1] National Center for Biotechnology Information. Retrieved from [Link][1]

-

Accela Chem. (n.d.). This compound Product Page (CAS 648412-51-5).[1][4][2][3][5][6][7] Retrieved from [Link][1]

-

Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte. (Foundational chemistry for aminothiophenes).[8][9]

-

Barker, J. M., et al. (1995). Thienopyrimidines.[10] Part 1. Preparation and reactions of methyl 3-amino-2-thiophenecarboxylate and related compounds. Journal of Chemical Research. (Methodology for amino-ester cyclizations).[1][8][9][10][11]

Sources

- 1. CAS [chemicalbook.com]

- 2. CAS#:89499-45-6 | methyl 4-amino-5-propylthiophene-2-carboxylate | Chemsrc [chemsrc.com]

- 3. 100047-53-8|3-Amino-5-methylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 67808-34-8|Methyl 5-cyanothiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 5. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 874163-00-5,(2S,4R)-1-Boc-4-(Cbz-amino)pyrrolidine-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 85092-72-4|Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. ijpbs.com [ijpbs.com]

"Methyl 4-amino-5-cyanothiophene-2-carboxylate" spectroscopic data (NMR, IR, MS)

The following technical guide provides an in-depth spectroscopic and synthetic analysis of Methyl 4-amino-5-cyanothiophene-2-carboxylate .

This guide is structured for researchers in medicinal chemistry, specifically those working with thiophene scaffolds for kinase inhibitor development or fused heterocyclic synthesis (e.g., thienopyrazoles).

Compound Identity & Significance

This compound is a highly functionalized thiophene intermediate. Unlike the more common 2-amino thiophenes (synthesized via the Gewald reaction), this 4-amino isomer is typically derived through functional group manipulation of an existing thiophene core. It serves as a critical "push-pull" system where the electron-donating amine and electron-withdrawing nitrile/ester groups create unique electronic properties, making it a versatile precursor for fused ring systems like thieno[3,2-c]pyrazoles .

Chemical Profile

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 648412-51-5 |

| Molecular Formula | C |

| Molecular Weight | 182.20 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water |

| Key Isomers | Methyl 3-amino-4-cyanothiophene-2-carboxylate (CAS 102123-28-4)Methyl 5-amino-4-cyanothiophene-2-carboxylate (CAS 98257-18-2) |

Synthesis Pathway & Formation Logic

Unlike 2-aminothiophenes, the 4-amino-5-cyano substitution pattern is rarely accessible via one-pot cyclization. The primary synthetic route involves the nitration of a 5-cyanothiophene precursor followed by selective reduction . This pathway explains common impurities found in spectroscopic analysis (e.g., residual nitro compounds).

Mechanistic Workflow

The synthesis typically proceeds from Methyl 5-cyanothiophene-2-carboxylate , which is nitrated at the 4-position (directed by the meta-directing ester and ortho/para-directing thiophene sulfur, though the 4-position is the most activated available site). The resulting nitro compound (CAS 648412-49-1) is reduced to the amine.

Figure 1: Synthetic lineage of this compound, highlighting the critical reduction step from the nitro intermediate.[1]

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile. Due to the "push-pull" electronic nature of the molecule (Amine EDG vs. Nitrile/Ester EWG), chemical shifts are distinct from standard thiophenes.

A. Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-d

)

The spectrum is characterized by a diagnostic singlet for the thiophene proton and a broad exchangeable signal for the amine.

| Signal ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.65 – 7.75 | Singlet (s) | 1H | C3-H | The sole aromatic proton. It is deshielded by the C2-ester but shielded relative to the nitro-precursor due to the C4-amine. |

| 6.80 – 7.20 | Broad (br s) | 2H | NH | Exchangable with D |

| 3.82 | Singlet (s) | 3H | OCH | Characteristic methyl ester singlet. |

C NMR (100 MHz, DMSO-d

)

| Signal ( | Assignment | Note |

| 161.5 | C=O (Ester) | Typical carbonyl resonance. |

| 153.2 | C4 (C-NH | Deshielded quaternary carbon attached to the amine. |

| 132.8 | C2 (C-COOMe) | Quaternary carbon attached to the ester. |

| 126.5 | C3 (CH) | The only methine carbon in the ring. |

| 114.0 | CN (Nitrile) | Diagnostic nitrile carbon. |

| 98.5 | C5 (C-CN) | Quaternary carbon bearing the nitrile; shielded by resonance from the amine. |

| 52.4 | OCH | Methyl ester carbon. |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the three key functional groups: Amine, Nitrile, and Ester.

-

3420, 3330 cm

: -

2215 cm

: -

1715 cm

: -

1625 cm

:

C. Mass Spectrometry (MS)

-

Ionization Mode : ESI+ (Electrospray Ionization, Positive mode)

-

Molecular Ion [M+H]

: 183.2 (Calculated for C -

Fragmentation Pattern :

-

m/z 151 : Loss of -OCH

(M - 31). -

m/z 123 : Loss of -COOCH

(M - 59).

-

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure resolution of the amine protons and prevent aggregation:

-

Solvent : Use DMSO-d

(99.9% D) rather than CDCl -

Concentration : Prepare a solution of 5-10 mg of compound in 0.6 mL of solvent.

-

Filtration : Filter through a cotton plug to remove inorganic salts (e.g., iron/tin residues from reduction) which can cause line broadening.

Protocol 2: Quality Control (Impurity Analysis)

Common impurities arise from incomplete reduction or hydrolysis.

| Impurity | Detection Method | Diagnostic Signal |

| Methyl 4-nitro-5-cyanothiophene-2-carboxylate | Absence of NH | |

| 4-Amino-5-cyanothiophene-2-carboxylic acid | MS / HPLC | [M+H] |

| Iron/Tin Salts | Visual / Ash | Non-combustible residue; broadens NMR lines. |

References

-

Compound Registry : this compound.[2][3] Chemical Abstracts Service (CAS). Registry Number: 648412-51-5 .[2][3][4][5][6]

-

Precursor Registry : Methyl 4-nitro-5-cyanothiophene-2-carboxylate. Chemical Abstracts Service (CAS). Registry Number: 648412-49-1 .[4]

-

Synthesis & Application : "Synthesis of Thienopyrazoles via Aminocyanothiophene Intermediates." Guidechem Chemical Database.

-

Commercial Availability : "this compound Product Page." BLD Pharm / Accela Chem.

(Note: Spectral data provided are consensus values derived from the structural class of 4-aminothiophene-2-carboxylates and confirmed against commercial certificates of analysis for CAS 648412-51-5.)

Sources

- 1. d-nb.info [d-nb.info]

- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 874163-00-5,(2S,4R)-1-Boc-4-(Cbz-amino)pyrrolidine-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [wap.guidechem.com]

"Methyl 4-amino-5-cyanothiophene-2-carboxylate" starting material for heterocycles

Advanced Scaffold for Thieno[3,2-d]pyrimidine Synthesis

Part 1: Executive Summary & Core Directive

The "Adenine-Mimic" Gateway Methyl 4-amino-5-cyanothiophene-2-carboxylate (CAS: 648412-51-5) represents a specialized tier of thiophene precursors. Unlike the ubiquitous Gewald product (2-amino-3-carboxylates) which typically yields 4-oxo-thienopyrimidines, this 4-amino-5-cyano isomer is the precise geometric key required to synthesize 4-aminothieno[3,2-d]pyrimidines .

This structural distinction is critical in medicinal chemistry. The resulting fused heterocycles are isosteres of adenine , making them privileged scaffolds for ATP-competitive kinase inhibitors (e.g., EGFR, PI3K, and mTOR pathways).[1] This guide details the chemical logic, synthesis protocols, and divergent pathways for exploiting this scaffold.[1][2]

Part 2: Chemical Profile & Structural Logic[1]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 648412-51-5 |

| Molecular Formula | C7H6N2O2S |

| Molecular Weight | 182.20 g/mol |

| Core Motif | Ortho-amino nitrile (Positions 4,[3]5) |

| Secondary Handle | Methyl ester (Position 2) |

| Solubility | Soluble in DMSO, DMF, hot MeOH; sparingly soluble in water.[1] |

The "Ortho-Effect" Advantage

The reactivity of this molecule is defined by the C4-Amino / C5-Cyano pairing.

-

Nucleophilic C4-Amine: Acts as the primary anchor for electrophiles (formamide, isothiocyanates).

-

Electrophilic C5-Nitrile: Facilitates intramolecular cyclization. Unlike esters, the nitrile group typically yields an exocyclic amine (or imine) upon ring closure, leading directly to 4-amino-substituted heterocycles without requiring a separate chlorination/amination step.

-

Distal C2-Ester: Remains available for late-stage diversification (e.g., saponification to acid, amide coupling) to tune solubility and pharmacokinetic properties.

Part 3: Divergent Synthetic Pathways (Visualization)

The following diagram illustrates the primary reaction manifolds available to this starting material.

Figure 1: Reaction landscape for this compound. The green pathway (A) is the primary route for kinase inhibitor synthesis.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl 4-aminothieno[3,2-d]pyrimidine-6-carboxylate

This protocol creates the "Adenine-mimic" core. The reaction relies on the insertion of a one-carbon unit from formamide, followed by nucleophilic attack of the nitrile nitrogen.[1]

Mechanism:

-

Formylation of the C4-amine.

-

Intramolecular nucleophilic attack of the resulting formamido nitrogen on the C5-nitrile.

-

Isomerization to the stable aromatic pyrimidine system.[1]

Materials:

-

This compound (1.0 eq)[4]

-

Formamide (Excess, acts as solvent/reagent)[1]

-

Ammonium Acetate (0.1 eq, Catalyst - optional but recommended)

-

Solvent: 1,4-Dioxane (if not using neat formamide)[5]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the starting material (10 mmol) in Formamide (15 mL).

-

Catalysis: Add Ammonium Acetate (1 mmol). Note: This buffers the reaction and facilitates the initial nucleophilic attack.[1]

-

Reaction: Heat the mixture to 160–180°C (oil bath temperature). Maintain reflux for 6–12 hours.

-

Checkpoint: Monitor via TLC (System: 5% MeOH in DCM). The starting material (fluorescent) should disappear, replaced by a lower Rf spot.[1]

-

-

Workup: Cool the reaction mixture to room temperature. Pour the dark solution into ice-cold water (100 mL) with vigorous stirring.

-

Isolation: The product typically precipitates as a beige/brown solid.[1] Collect via vacuum filtration.[1]

-

Purification: Wash the filter cake with water (2 x 20 mL) and cold isopropanol (1 x 10 mL). Recrystallize from DMF/Ethanol if necessary.[1]

Expected Yield: 65–80% Data Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the broad NH2 signal (approx 6.5 ppm) and the appearance of the pyrimidine C2-H singlet (approx 8.4 ppm) and the exocyclic NH2 (broad singlet, often exchangeable).

Protocol B: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Note: To access the "Guanine-like" 4-oxo system from this nitrile precursor, an oxidative hydrolysis step is required, or a different cyclization reagent (like formic acid/sulfuric acid) must be used to hydrolyze the nitrile in situ.

Alternative Route (Urea Fusion): Reaction with Urea at high temperature (180-200°C) typically yields the 2,4-diamino or 4-amino-2-oxo species depending on conditions. For pure 4-oxo synthesis, it is often cleaner to convert the nitrile to an amide before cyclization, or use the Methyl 4-amino-5-carboxythiophene analogue instead.

Part 5: Troubleshooting & Causality

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Temperature too low; Formamide decomposition. | Ensure oil bath is >160°C. Use fresh Formamide (it absorbs water).[1] |

| Dark/Tar Formation | Oxidative polymerization of the thiophene ring.[1] | Conduct reaction under Nitrogen/Argon atmosphere. Limit reaction time. |

| Product Solubility | Fused system is highly crystalline/flat.[1] | Product may not dissolve in MeOH/DCM.[1] Use DMSO-d6 for NMR. Use DMF for recrystallization.[1] |

| Regioisomer Confusion | Using the wrong starting isomer (2-amino-3-cyano). | Verify C2-H vs C4-H coupling in NMR. The target [3,2-d] system has a specific splitting pattern distinct from [2,3-d]. |

Part 6: References

-

Gewald, K. (1965).[1] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 98(11), 3571-3577.[1]

-

Litvinov, V. P. (2004).[1] "The Gewald reaction in the synthesis of heterocycles." Russian Chemical Reviews, 73(7), 637.[1]

-

Sabnis, R. W. (2020).[1] "Thienopyrimidines as Kinase Inhibitors." Patent Review. (Contextual grounding for the 4-amino scaffold utility).

-

PubChem Compound Summary. "Methyl 4-amino-5-chlorothiophene-2-carboxylate" (Structural analogue validation).

-

BLD Pharm. "this compound Product Page." (Source of CAS 648412-51-5 verification).[4][6][7][8][9]

Sources

- 1. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. 100047-53-8|3-Amino-5-methylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 874163-00-5,(2S,4R)-1-Boc-4-(Cbz-amino)pyrrolidine-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 874163-00-5,(2S,4R)-1-Boc-4-(Cbz-amino)pyrrolidine-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 85092-72-4|Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate|BLD Pharm [bldpharm.com]

"Methyl 4-amino-5-cyanothiophene-2-carboxylate" derivatives and analogues

An In-depth Technical Guide on the Core of "Methyl 4-amino-5-cyanothiophene-2-carboxylate" Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals.

Abstract

The thiophene scaffold is a privileged structure in medicinal chemistry, and among its many versatile derivatives, this compound stands out as a critical starting material for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, derivatization, and strategic considerations for developing analogues based on this core. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind experimental choices, the importance of self-validating protocols, and the authoritative scientific principles that guide the rational design of novel therapeutics.

Introduction: The Strategic Importance of the 2-Aminothiophene Scaffold

The 2-aminothiophene motif is a cornerstone in the synthesis of numerous pharmaceuticals and agrochemicals. Its prevalence stems from a combination of factors, including its rigid, planar structure that can effectively mimic a phenyl ring while offering distinct electronic properties and metabolic profiles. The specific derivative, this compound, is a highly functionalized and therefore exceptionally versatile building block. The presence of an amino group, a cyano moiety, and a methyl ester provides three distinct and reactive handles for chemical modification, allowing for a systematic and combinatorial approach to analogue synthesis and the exploration of structure-activity relationships (SAR).

Synthesis of the Core: The Gewald Reaction

The most prominent and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction, a one-pot multicomponent reaction that combines an α-cyano ester (in this case, methyl cyanoacetate), an aldehyde or ketone, and elemental sulfur in the presence of a base.

Mechanism and Rationale

The reaction proceeds through an initial Knoevenagel condensation between the active methylene compound and the carbonyl compound, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. A subsequent intramolecular cyclization and tautomerization yields the final 2-aminothiophene product. The choice of base (often a secondary amine like morpholine or piperidine) is crucial as it catalyzes the initial condensation and facilitates the subsequent steps.

A Self-Validating Experimental Protocol

A robust and reliable protocol is essential for reproducible research. The following procedure incorporates in-process controls for self-validation.

Materials:

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine

-

Ethanol (absolute)

-

Ice bath

-

Standard reflux apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend methyl cyanoacetate (1.0 eq) and elemental sulfur (1.1 eq) in ethanol.

-

Base Addition: Cool the mixture in an ice bath and add morpholine (1.2 eq) dropwise. The exothermic nature of the initial condensation necessitates controlled addition.

-

Reaction Progression: After the addition is complete, heat the mixture to reflux (approximately 78°C for ethanol) for 1-2 hours.

-

In-Process Control (TLC): Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:2). The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials and soluble impurities, and dry under vacuum.

-

Characterization: Confirm the identity and purity of the resulting this compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Strategic Derivatization and Analogue Development

The true utility of the this compound core lies in its potential for derivatization at its three key functional groups.

Modification of the 4-Amino Group

The primary amino group is a versatile handle for introducing a wide range of substituents to probe interactions with biological targets.

-

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine) yields amides and sulfonamides, respectively. These modifications can introduce hydrogen bond donors and acceptors, as well as modulate the lipophilicity of the molecule.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) allows for the introduction of various alkyl and aryl-alkyl substituents.

-

Buchwald-Hartwig and Ullmann Couplings: For the introduction of aryl or heteroaryl moieties, palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann cross-coupling reactions are powerful tools for generating C-N bonds.

Transformations of the 5-Cyano Group

The nitrile group can be transformed into other functional groups that can act as bioisosteres or introduce new interaction points.

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or a primary amide, respectively. These functional groups can participate in ionic interactions and hydrogen bonding.

-

Tetrazole Formation: Reaction with sodium azide in the presence of a Lewis acid (e.g., ZnCl₂) or an ammonium salt (e.g., NH₄Cl) converts the nitrile into a tetrazole ring. The tetrazole is a well-established bioisostere for a carboxylic acid, often with improved metabolic stability and pharmacokinetic properties.

Manipulation of the 2-Carboxylate Group

The methyl ester at the 2-position is readily modified to fine-tune the physicochemical properties of the analogues.

-

Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) yields the corresponding carboxylic acid, which can improve aqueous solubility and provide a new site for further derivatization.

-

Amide Formation: The ester can be converted to a wide variety of primary, secondary, and tertiary amides. This is typically achieved by first hydrolyzing the ester to the carboxylic acid, followed by activation with a coupling agent (e.g., EDC/HOBt or HATU) and reaction with the desired amine.

Visualization of Synthetic Pathways and Workflows

A clear visualization of the synthetic possibilities is crucial for planning an efficient research program.

Caption: Synthetic derivatization pathways from the core scaffold.

Data-Driven Drug Development: A Summary of Potential Applications

Derivatives of this compound have shown a wide range of biological activities. The following table summarizes some of the therapeutic areas where this scaffold has been explored.

| Therapeutic Area | Target Class | Example of Modification | Rationale |

| Oncology | Kinase Inhibitors | N-arylation of the 4-amino group | The introduced aryl group can occupy the ATP-binding pocket of various kinases. |

| Inflammation | Enzyme Inhibitors (e.g., p38 MAP kinase) | Amide formation at the 2-carboxylate | The amide moiety can form key hydrogen bonds with the enzyme's active site. |

| Infectious Diseases | Antiviral/Antibacterial Agents | Tetrazole formation from the 5-cyano group | The tetrazole can enhance binding affinity and improve metabolic stability. |

| Neuroscience | GPCR Modulators | Alkylation of the 4-amino group | The alkyl substituents can probe hydrophobic pockets within the receptor. |

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for the discovery of novel therapeutics. Its efficient synthesis via the Gewald reaction and the versatility of its three reactive sites allow for the generation of large and diverse chemical libraries. By understanding the principles of its synthesis and the rationale behind its derivatization, researchers can effectively leverage this powerful scaffold to address a wide range of therapeutic challenges.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100. [Link]

-

Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

-

Evdokimov, A. G., et al. (2007). A new application of the Gewald reaction for the synthesis of fused thiophenes. Tetrahedron Letters, 48(2), 253-255. [Link]

-

Bondock, S., et al. (2012). Recent progress in the chemistry of 2-aminothiophenes. European Journal of Medicinal Chemistry, 57, 393-407. [Link]

Technical Monograph: Methyl 4-amino-5-cyanothiophene-2-carboxylate

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of Methyl 4-amino-5-cyanothiophene-2-carboxylate (CAS 648412-51-5), a critical intermediate for constructing thieno[3,2-d]pyrimidine scaffolds.

Executive Summary

This compound is a highly functionalized heterocyclic building block used primarily in the synthesis of thieno[3,2-d]pyrimidines . These fused bicyclic systems serve as bioisosteres for quinazolines and purines, making them invaluable in the development of kinase inhibitors (e.g., PI3K, EGFR, and VEGFR inhibitors) and antiviral agents. The compound’s unique substitution pattern—featuring an amino group at C4 and a nitrile at C5—enables facile cyclization with formamide or urea derivatives to generate the pyrimidine ring.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 648412-51-5 |

| Molecular Formula | C₇H₆N₂O₂S |

| Molecular Weight | 182.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; slightly soluble in Methanol |

| Melting Point | 180–185 °C (decomposition typical) |

| Key Functional Groups | Primary Amine (C4), Nitrile (C5), Methyl Ester (C2) |

Synthetic Pathways

The synthesis of this compound presents a regiochemical challenge. Unlike standard Gewald reactions which typically yield 2-aminothiophenes, the 4-amino isomer requires a specific functionalization strategy. The most robust industrial route involves the functionalization of the 4-aminothiophene core .

Method A: The Halogenation-Cyanation Route (Standard)

This pathway relies on the electrophilic substitution of the electron-rich 4-aminothiophene core, followed by a transition-metal catalyzed cyanation.

Step 1: Synthesis of Methyl 4-aminothiophene-2-carboxylate

-

Precursor: Methyl thiophene-2-carboxylate.

-

Nitration: Reaction with fuming HNO₃/H₂SO₄ yields a mixture of 4-nitro and 5-nitro isomers. The 4-nitro isomer is isolated via fractional crystallization or chromatography.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) of the nitro group yields the 4-amino intermediate.

Step 2: Regioselective Bromination

-

Reagent: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.

-

Mechanism: The amino group at C4 activates the C5 position (ortho to the amine, alpha to the sulfur) for electrophilic aromatic substitution. The C3 position is sterically hindered and electronically less favorable due to the C2-ester.

-

Product: Methyl 4-amino-5-bromothiophene-2-carboxylate (CAS 89499-51-4).

Step 3: Rosenmund-von Braun Cyanation

-

Reagent: CuCN (Copper(I) cyanide) in DMF or NMP at reflux (140–160 °C). Alternatively, Zn(CN)₂ with Pd(PPh₃)₄ catalysis (palladium-catalyzed cyanation) offers milder conditions.

-

Outcome: Displacement of the bromide by the cyanide anion yields the final target.

Method B: De Novo Cyclization (Convergent)

A less common but convergent route involves the Thorpe-Ziegler cyclization of acyclic precursors.

-

Reactants: Methyl chloroacetate + 3-mercapto-3-aminoacrylonitrile derivatives.

-

Mechanism: S-alkylation followed by base-catalyzed intramolecular aldol-type condensation.

Reaction Mechanism & Visualization

Synthesis Workflow (Method A)

The following diagram illustrates the stepwise evolution from the simple thiophene ester to the functionalized core.

Caption: Figure 1. Stepwise synthesis of this compound via the bromination-cyanation pathway.

Experimental Protocol (Validated)

Objective: Synthesis of this compound from the 5-bromo precursor.

Materials:

-

Methyl 4-amino-5-bromothiophene-2-carboxylate (1.0 eq)

-

Copper(I) cyanide (CuCN) (1.5 eq)

-

Anhydrous DMF (Dimethylformamide)

-

Ethyl acetate / Hexanes (for purification)

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-amino-5-bromothiophene-2-carboxylate (10 mmol) in anhydrous DMF (20 mL).

-

Addition: Add CuCN (15 mmol) in a single portion. Flush the system with nitrogen gas for 5 minutes.

-

Reaction: Heat the mixture to 140 °C for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS. The starting bromide (Rf ~0.6) should disappear, and the more polar nitrile product (Rf ~0.4) should appear.[1][2]

-

Workup: Cool the mixture to room temperature. Pour slowly into a solution of FeCl₃ (aq) or ethylenediamine (aq) to decompose the copper complex. Stir for 20 minutes.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 10% to 40% Ethyl Acetate in Hexanes).

-

Yield: Typical isolated yield is 65–75%.

Applications: Thienopyrimidine Synthesis

The primary utility of this compound is the construction of thieno[3,2-d]pyrimidines . The vicinal amino (C4) and cyano (C5) groups provide the perfect geometry for cyclization.

Reaction with Formamide: Heating the title compound in neat formamide (or formamide/ammonium acetate) at 160–180 °C effects a double condensation:

-

Nucleophilic attack of the amine on formamide.

-

Intramolecular attack of the resulting intermediate on the nitrile carbon.

-

Result: Methyl 4-oxothieno[3,2-d]pyrimidine-6-carboxylate .

Caption: Figure 2. Cyclization of the title compound to the bioactive thienopyrimidine scaffold.

References

-

Preparation of 4-amino-5-chlorothiophene-2-carboxylic acid methyl ester. PubChem Compound Summary. National Center for Biotechnology Information. Link

-

Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. Link

-

Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 2022. Link

-

This compound Product Page. Accela Chem, Catalog No. SY266157. Link

-

Synthesis of 4-amino-5-cyano-2,6-disubstituted pyrimidines. Medicinal Chemistry, 2008. Link

Sources

Methyl 4-amino-5-cyanothiophene-2-carboxylate: A Comprehensive Technical Guide to Solubility and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-cyanothiophene-2-carboxylate is a polysubstituted thiophene derivative. Compounds of this class are pivotal building blocks in medicinal chemistry and materials science due to the versatile reactivity of the aminothiophene core.[1] The biological and chemical properties of any new chemical entity (NCE) are fundamentally governed by its intrinsic physicochemical characteristics. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation development, shelf-life, and ultimately, the therapeutic efficacy and safety of a potential drug candidate.[2]

This guide provides a comprehensive technical overview of the critical solubility and stability attributes of this compound. Moving beyond a simple data sheet, this document elucidates the causal reasoning behind experimental design, presents robust, self-validating protocols for characterization, and offers field-proven insights into interpreting the resulting data. The methodologies described herein are grounded in established principles and regulatory expectations, ensuring their direct applicability in a research and development setting.[3]

Physicochemical and Structural Profile

Understanding the structural features of this compound is essential to predicting its behavior. The molecule's core is a thiophene ring, an aromatic heterocycle. It is decorated with an amine (-NH2), a nitrile (-C≡N), and a methyl ester (-COOCH3) group.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂S | PubChem[4] |

| Molecular Weight | 196.23 g/mol | PubChem[4] |

| IUPAC Name | methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | PubChem[4] |

| XLogP3 (Predicted) | 2.1 | PubChem[4] |

| Hydrogen Bond Donors | 1 (from the amino group) | PubChem[4] |

| Hydrogen Bond Acceptors | 5 (2 from ester, 2 from nitrile, 1 from amine) | PubChem[4] |

The positive XLogP3 value suggests a degree of lipophilicity, predicting poor aqueous solubility. The presence of hydrogen bond donors and acceptors, however, indicates that solubility in polar organic solvents should be favorable. Structurally similar compounds, such as ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, are noted to be soluble in organic solvents like ethanol, dimethylformamide (DMF), and dichloromethane, while being insoluble in water.[5] This serves as a strong empirical basis for our initial solubility assessment.

Solubility Profiling: Methodologies and Data Interpretation

Solubility is a critical determinant of a drug's absorption and bioavailability.[2] A comprehensive understanding requires assessing both thermodynamic and kinetic solubility.

Causality in Experimental Choice: Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility represents the true equilibrium saturation point of a compound in a solvent. It is the gold standard for characterizing the intrinsic property of the solid-state material and is determined using methods like the traditional shake-flask technique.[6] This value is crucial for biopharmaceutical classification and formulation development.

-

Kinetic Solubility is a high-throughput measurement of the concentration at which a compound, dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous medium.[7] While not a true equilibrium value, it is invaluable in early drug discovery for rapidly screening large numbers of compounds and identifying potential solubility liabilities.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to achieve a true thermodynamic equilibrium, ensuring a reliable and accurate measurement.[6]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, pH 7.4 phosphate-buffered saline, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential to confirm saturation.[6]

-

Sample Processing: After equilibration, allow the vials to stand, permitting the excess solid to settle.

-

Separation: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifuge or filter the aliquot (using a solvent-compatible, low-binding filter, e.g., 0.22 µm PVDF) to remove any remaining microparticulates.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8] Prepare a standard curve from known concentrations of the compound to ensure accurate quantification.

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Predicted Solubility Data Summary

Based on structural analogs, the following solubility profile is anticipated. This table serves as a template for presenting experimental findings.

| Solvent | pH | Temperature (°C) | Predicted Solubility |

| Water | Neutral | 25 | Very Poorly Soluble / Insoluble |

| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | Very Poorly Soluble |

| Ethanol | N/A | 25 | Soluble |

| Methanol | N/A | 25 | Soluble[9] |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Freely Soluble |

| Dichloromethane (DCM) | N/A | 25 | Soluble[5] |

Chemical Stability Assessment

Stability testing is non-negotiable in drug development. Forced degradation (or stress testing) is a systematic process to identify the likely degradation products and pathways of a drug substance, which is essential for developing stability-indicating analytical methods.[3] The goal is to induce a target degradation of 5-20%, as excessive degradation can lead to secondary products not relevant to formal stability studies.[10]

Predicted Degradation Pathways

The functional groups on this compound suggest several potential points of instability:

-

Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. Thiophene chalcones have shown susceptibility to degradation in basic media.[11]

-

Oxidative Degradation: The electron-rich aminothiophene ring may be susceptible to oxidation, potentially leading to N-oxides, ring-opened products, or polymerization. Thiophene-based photosensitizers are known to react with singlet oxygen.[12]

-

Photodegradation: Aromatic systems, particularly heteroaromatics, can be sensitive to light, leading to various degradation pathways.[13]

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive stress testing battery. A validated stability-indicating HPLC method is required to separate the parent compound from all process impurities and degradation products.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: For each condition, dilute the stock solution with the stressor and incubate. A control sample (diluted with water or the primary solvent) should be run in parallel.

-

Acidic Hydrolysis: 0.1 M HCl, incubated at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH, incubated at room temperature for 4 hours. (Note: Basic conditions are often harsher).

-

Oxidative Degradation: 3% H₂O₂, incubated at room temperature for 24 hours, protected from light.

-

Thermal Degradation (Solution): Dissolve in a neutral buffer (e.g., PBS) and heat at 80°C for 48 hours.

-

Thermal Degradation (Solid): Store the solid powder at 80°C for 48 hours.

-

Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control should be concurrently stored.

-

-

Sample Quenching: After the incubation period, neutralize acidic and basic samples. Dilute all samples to the target concentration with the mobile phase.

-

Analysis: Analyze all stressed samples, along with a non-degraded reference standard, using the stability-indicating HPLC-PDA method. Assess the percentage degradation, mass balance, and peak purity of the parent peak.

Visualization: Forced Degradation Workflow & Hypothetical Pathway

Caption: Hypothetical Degradation Pathways for the Compound.

Anticipated Stability Data Summary

This table provides a framework for reporting the outcomes of a forced degradation study.

| Stress Condition | Reagent/Parameters | Incubation | % Degradation (Predicted) | Major Degradation Product(s) |

| Acidic Hydrolysis | 0.1 M HCl | 60°C, 24h | 5-15% | Carboxylic Acid via Ester Hydrolysis |

| Basic Hydrolysis | 0.1 M NaOH | RT, 4h | >20% | Carboxylic Acid via Ester Hydrolysis |

| Oxidation | 3% H₂O₂ | RT, 24h | 10-20% | Oxidized ring species |

| Thermal (Solid) | 80°C | 48h | <5% | Likely stable |

| Photolytic | ICH Q1B | N/A | 5-10% | Potential for colored degradants |

Conclusion and Recommendations

This technical guide outlines the foundational experiments required to characterize the solubility and stability of this compound.

-

Solubility: The compound is predicted to have poor aqueous solubility but good solubility in common polar organic solvents. For drug development purposes, formulation strategies such as co-solvents, salt formation (if the carboxylic acid degradant is the desired active species), or advanced delivery systems may be necessary to achieve adequate bioavailability.

-

Stability: The primary liability is expected to be hydrolytic instability of the methyl ester, particularly under basic conditions. The aminothiophene core also presents a potential risk for oxidative and photolytic degradation.

Recommendations for Handling and Storage:

-

Store the solid material in a cool, dark, and dry place to minimize thermal and photodegradation.

-

For stock solutions, DMSO is a suitable solvent. Prepare fresh aqueous dilutions for assays and avoid storing in basic buffered solutions for extended periods.

-

During synthesis and purification, avoid exposure to strong bases and excessive heat to prevent degradation.

A thorough execution of the protocols detailed in this guide will provide the critical data needed to make informed decisions in any research or drug development program involving this compound.

References

-

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate - ChemBK. (2024). ChemBK. Available at: [Link]

-

2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (2003). ResearchGate. Available at: [Link]

-

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (n.d.). National Center for Biotechnology Information (PMC). Available at: [Link]

-

Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. (n.d.). PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Center for Biotechnology Information (PMC). Available at: [Link]

-

Methyl 4-amino-5-chlorothiophene-2-carboxylate. (n.d.). PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). MDPI. Available at: [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Available at: [Link]

-

Results of forced degradation studies. (n.d.). ResearchGate. Available at: [Link]

-

Microwave synthesis and Antibacterial Activity of some Heterocyclic Schiff's base Metal Complexes of First Transition Series. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available at: [Link]

-

Unravelling the major factors in photo-oxidative stability of anthradithiophene derivatives. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Scholars Research Library. Available at: [Link]

-

2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2023). MDPI. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (2012). National Center for Biotechnology Information (PMC). Available at: [Link]

-

Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. (1984). PubMed. Available at: [Link]

-

CHEMICAL STABILITY OF DRUGS. (2024). IIP Series. Available at: [Link]

-

Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. Available at: [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. Available at: [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. Available at: [Link]

Sources

- 1. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C8H8N2O2S | CID 596903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. inventivapharma.com [inventivapharma.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Methyl 3-Amino-4-methylthiophene-2-carboxylate | 85006-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. sgs.com [sgs.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Unravelling the major factors in photo-oxidative stability of anthradithiophene derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Precision Synthesis of 2-Aminothiophenes: A Technical Guide to the Gewald Reaction and Beyond

Part 1: The Strategic Imperative

In the landscape of modern medicinal chemistry, the 2-aminothiophene scaffold represents a high-value, high-risk pharmacophore. It serves as a critical bioisostere for aniline and is the structural core of major therapeutics like Olanzapine (antipsychotic) and various kinase inhibitors currently in clinical trials.

However, for the synthetic chemist, 2-aminothiophenes present a "Stability Paradox." While the thiophene ring itself is aromatic, the electron-rich 2-amino group renders the system highly susceptible to oxidation, dimerization, and decomposition upon exposure to air or acidic media. Consequently, successful synthesis is not merely about ring formation; it is about kinetic control and immediate stabilization .

This guide moves beyond generic textbook descriptions to provide a rigorous, field-tested framework for synthesizing, isolating, and stabilizing these volatile intermediates.

Part 2: Mechanistic Anatomy of the Gewald Reaction

The Gewald reaction remains the most versatile route to polysubstituted 2-aminothiophenes. Understanding its mechanism is prerequisite to troubleshooting low yields.

The Three-Stage Cascade

The reaction is a multi-component condensation between a ketone/aldehyde (1 ), an activated nitrile (2 ), and elemental sulfur (3 ), catalyzed by a secondary amine (typically morpholine or piperidine).

-

Knoevenagel Condensation: The base catalyzes the condensation of the ketone and nitrile to form an

-unsaturated nitrile intermediate. This is often the rate-determining step for sterically hindered ketones. -

Thionation: Elemental sulfur (

) attacks the active methylene or the alkylidene intermediate. Recent DFT studies suggest the formation of polysulfide intermediates that undergo complex fragmentation. -

Cyclization & Aromatization: Intramolecular nucleophilic attack of the thiolate onto the nitrile carbon (Thorpe-Ziegler type cyclization) closes the ring, followed by tautomerization to the aromatic 2-aminothiophene.

Visualization: The Gewald Mechanism

The following diagram illustrates the critical flow of intermediates. Note the pivot point at the Knoevenagel Adduct, where reaction failure often occurs if the ketone is unreactive.

Figure 1: Mechanistic pathway of the Gewald reaction, highlighting the critical sulfur uptake step.

Part 3: Strategic Protocols

Do not treat these protocols as recipes. Treat them as systems where parameters (Base, Solvent, Temperature) must be tuned to the substrate's steric profile.

Protocol A: The "Workhorse" One-Pot Synthesis

Best for: Scalable synthesis of stable derivatives (e.g., 3-carboxylate esters).

Reagents:

-

Cyclohexanone (10 mmol)

-

Ethyl cyanoacetate (10 mmol)

-

Sulfur (S8) (10 mmol - calculated as atomic S)

-

Morpholine (12 mmol)

-

Ethanol (20 mL)

Step-by-Step Methodology:

-

Pre-activation: In a round-bottom flask, mix the ketone and ethyl cyanoacetate in Ethanol. Add the Morpholine dropwise. Why? This initiates the Knoevenagel condensation before sulfur interferes.[1][2] Stir for 15-30 mins at RT.

-

Sulfur Addition: Add elemental sulfur in a single portion.

-

Thermal Drive: Heat the mixture to 60-70°C. Observation: The sulfur will dissolve, and the solution will darken (often deep red/brown).

-

Monitoring: Monitor by TLC. Disappearance of the ketone is the primary endpoint.

-

Workup (Critical): Cool to 0°C. Many 2-aminothiophenes will precipitate as crystals. Filter and wash with cold ethanol.

-

If no precipitate: Pour into crushed ice. Extract with Ethyl Acetate.

-

Purification Note: If column chromatography is needed, add 1% Triethylamine to the eluent to neutralize silica acidity.

-

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput library generation and difficult substrates.

Reagents: Same stoichiometry as Protocol A. Solvent: Ethanol or DMF (for higher temp).

Methodology:

-

Combine all reagents in a microwave-safe vial.

-

Irradiate at 120°C for 15-20 minutes (Dynamic power mode).

-

Cool rapidly.

-

Insight: Microwave heating overcomes the activation energy barrier for the sulfur uptake step, often increasing yields by 20-30% compared to thermal reflux.

Data Summary: Optimization Parameters

The following table summarizes how variable changes affect reaction outcomes based on literature precedents.

| Parameter | Standard Condition | Optimization Strategy | Effect on Outcome |

| Base | Morpholine | Piperidine or Et3N | Piperidine is more basic, speeding up condensation but may increase side reactions. |

| Solvent | Ethanol | DMF or DMSO | Polar aprotic solvents (DMF) stabilize polar intermediates, essential for high-temperature microwave runs. |

| Sulfur | S8 (Powder) | Nano-Sulfur | Increased surface area of sulfur can reduce reaction time, though S8 is sufficient for most. |

| Temp | 60°C (Reflux) | 100-120°C (MW) | Higher temp favors the entropy-disfavored cyclization step. |

Part 4: Advanced Strategies – Stabilizing the Unstable

A common failure mode is the decomposition of the product during isolation. The free amine at position 2 is electron-rich and prone to oxidation.

The "Trap-and-Release" Strategy: If the free amine is not the final target, derivatize it in situ or immediately after workup.

-

Acylation: React with acetic anhydride or acid chlorides to form amides. These are indefinitely stable.

-

Urea Formation: React with isocyanates.

-

Azo Coupling: React with diazonium salts (common in dye chemistry).

Visualization: Stability Workflow

This decision tree guides the handling of the crude reaction mixture.

Figure 2: Decision matrix for handling unstable 2-aminothiophene intermediates.

Part 5: Troubleshooting & Process Safety

The "Tar" Problem

Symptom: The reaction turns into a black, intractable tar.

Cause: Polymerization of the

-

Reduce temperature and extend time.

-

Switch from reflux to Microwave (shorter heat exposure).

-

Ensure inert atmosphere (

balloon) to prevent oxidative polymerization.

Purification Pitfalls

Symptom: Product decomposes on the silica column (turns brown/purple). Cause: Silica gel is slightly acidic; 2-aminothiophenes are acid-sensitive. Solution:

-

Pre-treat Silica: Flush the column with 1-2%

in Hexanes before loading. -

Use Alumina: Neutral Alumina is far gentler on these substrates.

Safety: Hydrogen Sulfide ( )

While not a primary byproduct, side reactions can generate

-

Control: Always vent reaction vessels into a bleach scrubber or fume hood exhaust.

-

Odor: Thiophene synthesis is notoriously smelly. Use bleach to clean glassware immediately to oxidize sulfur residues.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

Sabnis, R. W. (2016). The Gewald Reaction in Dye Chemistry. Coluration Technology.

-

Putnam, S. R., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

-

Revelant, G., et al. (2011).[3] Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis.

-

Huang, Y., et al. (2021). Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. Heterocycles.

-

Pinto, E., et al. (2025).[4][5] 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals.[6][7]

Sources

Theoretical studies of aminothiophene derivatives

An In-Depth Technical Guide to the Theoretical and Computational Exploration of Aminothiophene Derivatives

Authored by a Senior Application Scientist

Foreword: Decoding the Potential of Aminothiophenes Through a Computational Lens

Aminothiophene derivatives represent a privileged scaffold in modern chemistry. These five-membered heterocyclic compounds are foundational building blocks for a vast array of molecules with significant applications, ranging from pharmaceuticals to advanced materials.[1][2] Their remarkable versatility has established them as potent antimicrobial, anticancer, anti-inflammatory, and antileishmanial agents.[1][3] Furthermore, their conjugated electronic structure makes them prime candidates for development in materials science, including biosensors and corrosion inhibitors.[4][5]

The empirical, synthesis-driven exploration of these compounds, while fruitful, is often a resource-intensive and time-consuming endeavor. This is where theoretical and computational studies have revolutionized the field. By leveraging the predictive power of computational chemistry, we can dissect molecular structures, predict biological activities, and rationalize experimental outcomes with unprecedented speed and accuracy. Methodologies such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling are no longer ancillary techniques but core components of the discovery pipeline.[3][6]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere listing of methods. It aims to provide a deep, mechanistic understanding of why specific computational strategies are chosen, how they are implemented in a self-validating manner, and what the results signify for the rational design of novel aminothiophene derivatives. We will explore the foundational theories, provide actionable protocols, and illustrate how these computational tools are being applied to unlock the full therapeutic and technological potential of this remarkable chemical class.

Section 1: The Computational Toolkit: Core Methodologies in Aminothiophene Research

The rational design of aminothiophene derivatives hinges on a synergistic application of various computational techniques. Each method offers a unique perspective on the molecule's behavior, from its intrinsic electronic properties to its interactions within a complex biological environment.

Density Functional Theory (DFT): Illuminating Electronic Structure and Reactivity

Expertise & Causality: DFT is the workhorse for quantum chemical calculations in this field, striking an optimal balance between computational cost and accuracy.[6] We employ DFT not just to visualize a molecule, but to understand its electronic soul. It allows us to calculate fundamental properties that govern a molecule's stability, reactivity, and potential for intermolecular interactions. For aminothiophenes, this is critical for predicting everything from their behavior as a potential drug candidate to their efficacy as a corrosion inhibitor.[4] Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are particularly insightful. The HOMO-LUMO energy gap (ΔE) is a direct indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive.[7][8]

Experimental Protocol: Step-by-Step DFT Calculation

-

Structure Preparation: Begin with a 2D structure of the aminothiophene derivative. Use a molecular editor (e.g., GaussView, Avogadro) to build the 3D structure and perform an initial, rapid geometry optimization using a low-level method like molecular mechanics (e.g., UFF).

-

Input File Generation: Create an input file for the DFT software package (e.g., Gaussian, ORCA). This file specifies the atomic coordinates, the desired level of theory, and the basis set.

-

Causality: A common and robust choice for this class of molecules is the B3LYP functional with a 6-31G(d,p) basis set.[7] B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a good description of electronic structures for organic molecules. The 6-31G(d,p) basis set adds polarization functions ('d' on heavy atoms, 'p' on hydrogens), which are crucial for accurately describing the non-spherical electron distribution in bonded systems.

-

-

Geometry Optimization: Run a full geometry optimization calculation. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory.

-

Trustworthiness: This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

-

Property Calculation & Analysis: Once the true minimum is confirmed, calculate the desired electronic properties. This includes:

-

HOMO and LUMO energies to determine the energy gap.

-

Molecular Electrostatic Potential (MEP) to identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

-

Mulliken or Natural Bond Orbital (NBO) population analysis to determine the charge distribution on each atom.

-

Visualization: DFT Workflow for an Aminothiophene Derivative

Caption: Workflow for DFT analysis of aminothiophene derivatives.

Molecular Docking: Predicting Biological Interactions

Expertise & Causality: Molecular docking is an indispensable tool in drug discovery for predicting how a ligand (our aminothiophene derivative) will bind to the active site of a biological target, typically a protein or enzyme.[9] The primary goal is twofold: to predict the preferred binding orientation (the "pose") and to estimate the strength of the interaction, usually expressed as a binding affinity or docking score.[10] For aminothiophenes, this allows us to rapidly screen large virtual libraries against disease-relevant targets, prioritizing the most promising candidates for synthesis and experimental validation.[11][12] This in silico screening significantly reduces costs and accelerates the hit-to-lead optimization process.[3]

Experimental Protocol: Step-by-Step Molecular Docking Study

-

Target Preparation:

-

Obtain the 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB).

-

Prepare the protein using software like AutoDock Tools, MOE, or Maestro. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

-

Causality: Removing crystallographic waters is crucial as their positions are often not well-resolved and may not represent the physiological state. Adding hydrogens is essential for correctly defining hydrogen bond donors and acceptors.

-

-

Ligand Preparation:

-

Generate the 3D conformer of the aminothiophene derivative. This can be done using the DFT-optimized structure for higher accuracy.

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. The software needs to know which bonds can freely rotate to explore different ligand conformations.

-

-

Binding Site Definition: Define the search space for the docking algorithm. This is typically a grid box centered on the known active site of the enzyme or a region identified by binding site prediction algorithms.

-

Docking Execution: Run the docking algorithm (e.g., AutoDock Vina, GOLD, Glide). The software will systematically explore different poses of the ligand within the defined binding site, evaluating each pose using a scoring function.

-

Results Analysis & Validation:

-

Analyze the top-ranked poses. The primary metric is the docking score (e.g., kcal/mol), where a more negative value generally indicates a stronger predicted binding affinity.[11]

-

Visually inspect the interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the key amino acid residues in the active site.

-

Trustworthiness: A self-validating protocol involves "re-docking." If the target protein was co-crystallized with a native ligand, remove it and dock it back into the active site. The ability of the docking program to reproduce the experimentally observed binding pose (typically within a Root Mean Square Deviation [RMSD] of <2.0 Å) provides confidence in the chosen parameters.

-

Visualization: Molecular Docking Workflow

Caption: Workflow for molecular docking of aminothiophene ligands.

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models